molecular formula C15H19ClN2O2S2 B2365858 N-butyl-5-chloro-N-methyl-4-tosylthiazol-2-amine CAS No. 851168-69-9

N-butyl-5-chloro-N-methyl-4-tosylthiazol-2-amine

Cat. No.: B2365858
CAS No.: 851168-69-9
M. Wt: 358.9
InChI Key: XZGOQTFNIVADRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-5-chloro-N-methyl-4-tosylthiazol-2-amine is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of a butyl group, a chloro substituent, a methyl group, and a tosyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-chloro-N-methyl-4-tosylthiazol-2-amine typically involves multiple steps:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through a cyclization reaction. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of Substituents: The butyl, chloro, and methyl groups are introduced through subsequent substitution reactions. For example, the chloro substituent can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-butyl-5-chloro-N-methyl-4-tosylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced thiazole derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium azide, potassium cyanide, various amines, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Azides, nitriles, substituted amines.

Scientific Research Applications

N-butyl-5-chloro-N-methyl-4-tosylthiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-butyl-5-chloro-N-methyl-4-tosylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-5-chloro-N-methylthiazol-2-amine: Lacks the tosyl group, which may affect its reactivity and biological activity.

    N-methyl-4-tosylthiazol-2-amine: Lacks the butyl and chloro substituents, which may influence its solubility and interaction with biological targets.

    5-chloro-N-methyl-4-tosylthiazol-2-amine: Lacks the butyl group, potentially altering its pharmacokinetic properties.

Uniqueness

N-butyl-5-chloro-N-methyl-4-tosylthiazol-2-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the butyl group enhances its lipophilicity, the chloro substituent provides sites for further functionalization, the methyl group influences its electronic properties, and the tosyl group enhances its stability and reactivity.

Properties

IUPAC Name

N-butyl-5-chloro-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2S2/c1-4-5-10-18(3)15-17-14(13(16)21-15)22(19,20)12-8-6-11(2)7-9-12/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGOQTFNIVADRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC(=C(S1)Cl)S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.